molecular formula C27H30FN3O6 B15141822 Hsp90-IN-11

Hsp90-IN-11

Cat. No.: B15141822
M. Wt: 511.5 g/mol
InChI Key: IXBOVNPTMCWXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hsp90-IN-11 is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of numerous client proteins. Hsp90 plays a crucial role in various cellular processes, including protein folding, signal transduction, and stress response. Inhibitors of Hsp90, such as this compound, have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they can disrupt the function of oncogenic client proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsp90-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the development of efficient catalytic systems, optimization of reaction conditions, and purification processes to obtain the compound in large quantities with consistent quality. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

Hsp90-IN-11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

Hsp90-IN-11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Hsp90 in various chemical processes and interactions.

    Biology: Employed in cellular and molecular biology research to investigate the function of Hsp90 and its client proteins.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, where it can inhibit the function of oncogenic proteins and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting Hsp90.

Mechanism of Action

Hsp90-IN-11 exerts its effects by binding to the N-terminal domain of Hsp90, inhibiting its ATPase activity. This prevents the proper folding and stabilization of client proteins, leading to their degradation via the proteasome pathway. The inhibition of Hsp90 disrupts multiple signaling pathways involved in cell growth, survival, and stress response, making it a promising target for cancer therapy.

Comparison with Similar Compounds

Hsp90-IN-11 is compared with other Hsp90 inhibitors, such as geldanamycin, 17-AAG, and radicicol. While these compounds also target Hsp90, this compound exhibits unique structural features and binding affinities that enhance its potency and selectivity. The comparison highlights the advantages of this compound in terms of its efficacy, reduced toxicity, and potential for clinical development.

List of Similar Compounds

  • Geldanamycin
  • 17-AAG (17-allylamino-17-demethoxygeldanamycin)
  • Radicicol
  • PU-H71
  • NVP-AUY922

This compound stands out due to its unique chemical structure and superior inhibitory activity, making it a valuable compound for further research and therapeutic applications.

Properties

Molecular Formula

C27H30FN3O6

Molecular Weight

511.5 g/mol

IUPAC Name

N-ethyl-N-[4-[[5-fluoro-2,6-dioxo-3-(oxolan-2-yl)pyrimidin-1-yl]methyl]phenyl]-2,4-dihydroxy-5-propan-2-ylbenzamide

InChI

InChI=1S/C27H30FN3O6/c1-4-29(25(34)20-12-19(16(2)3)22(32)13-23(20)33)18-9-7-17(8-10-18)14-31-26(35)21(28)15-30(27(31)36)24-6-5-11-37-24/h7-10,12-13,15-16,24,32-33H,4-6,11,14H2,1-3H3

InChI Key

IXBOVNPTMCWXOD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)CN2C(=O)C(=CN(C2=O)C3CCCO3)F)C(=O)C4=C(C=C(C(=C4)C(C)C)O)O

Origin of Product

United States

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